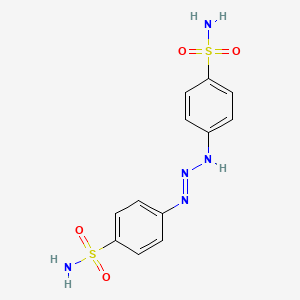
1,3-Di(4-sulfamoylphenyl)triazene
説明
1,3-Di(4-sulfamoylphenyl)triazene, also known as DSPT, is a chemical compound with the molecular formula C12H13N5O4S2 . It has a molecular weight of 355.4 g/mol . The IUPAC name for this compound is 4-[2-(4-sulfamoylphenyl)iminohydrazinyl]benzenesulfonamide .
Synthesis Analysis
1,3-Di(4-sulfamoylphenyl)triazene can be produced by incubating sulfanilamide (SA) and sodium nitrite (NaNO2) in human gastric juice . This reaction also occurs in the stomachs of hamsters .Molecular Structure Analysis
The molecular structure of 1,3-Di(4-sulfamoylphenyl)triazene consists of two phenyl rings, each substituted with a sulfamoyl group, and a triazene group that connects the two phenyl rings . The InChI string for this compound is InChI=1S/C12H13N5O4S2/c13-22(18,19)11-5-1-9(2-6-11)15-17-16-10-3-7-12(8-4-10)23(14,20)21 .Physical And Chemical Properties Analysis
1,3-Di(4-sulfamoylphenyl)triazene has a molecular weight of 355.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 5 . The exact mass of the compound is 355.04089626 g/mol .科学的研究の応用
Synthesis of New Ligands and Metal Complexes
DSPT has been utilized in the synthesis of new ligands for creating transition metal complexes. The compound’s ability to act as a bidentate ligand allows for the formation of novel coordination compounds with potential applications in catalysis and material science .
Study of Transplacental Mutagens
Research has shown that DSPT can be produced in human gastric juice through the interaction of sulfanilamide and sodium nitrite. This has significant implications for understanding the formation of transplacental mutagens, which are substances that can cause mutations in the fetus when transferred from the mother .
Gastric Juice Chemistry and Mutagenesis
The formation of DSPT in human gastric juice and in the stomachs of hamsters has been studied to understand the chemical reactions that lead to the creation of mutagenic compounds in the gastrointestinal tract. This research is crucial for assessing dietary risks and the potential for certain foods or medications to form harmful compounds .
Chemical Database and Structure Analysis
DSPT is listed in chemical databases, where its structure and properties are analyzed. This information is valuable for researchers looking to understand the compound’s characteristics, such as its molecular geometry, electronic structure, and reactivity .
作用機序
Target of Action
It’s known that dspt is a derivative of sulfanilamide , a compound that inhibits bacterial synthesis of folic acid, which is crucial for their growth and reproduction .
Mode of Action
DSPT is produced by the incubation of sulfanilamide (SA) and sodium nitrite (NaNO2) in human gastric juice
Biochemical Pathways
As a derivative of sulfanilamide, it might interfere with the bacterial synthesis of folic acid .
Pharmacokinetics
It’s known that dspt is produced in the stomachs of hamsters and in human gastric juice , suggesting that it might be absorbed and distributed in the body following oral administration.
Result of Action
It’s known that dspt is a transplacental mutagen , which means it can cross the placenta and cause mutations in the fetus.
Action Environment
DSPT is produced by the reaction of sulfanilamide and sodium nitrite in human gastric juice . This reaction also occurs in acetate buffer (pH approximately 4) at 37 degrees Celsius as well as in hydrochloric acid (pH is less than 1.0) under ice cooling, with the product forming in almost the same amount . This suggests that the action, efficacy, and stability of DSPT can be influenced by environmental factors such as pH and temperature.
特性
IUPAC Name |
4-[2-(4-sulfamoylphenyl)iminohydrazinyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S2/c13-22(18,19)11-5-1-9(2-6-11)15-17-16-10-3-7-12(8-4-10)23(14,20)21/h1-8H,(H,15,16)(H2,13,18,19)(H2,14,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKNCBFGLHEOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202701 | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(4-sulfamoylphenyl)triazene | |
CAS RN |
5433-44-3 | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005433443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZENESULFONAMIDE, 4,4'-(1-TRIAZENE-1,3-DIYL)BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G7683ZN80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,3-Di(4-sulfamoylphenyl)triazene formed and what are its potential risks?
A: 1,3-Di(4-sulfamoylphenyl)triazene can be formed in the human stomach under acidic conditions from the reaction of sulfanilamide and sodium nitrite. [] This reaction has also been observed in laboratory settings under a range of pH conditions, highlighting its potential formation in various environments. [] The concern arises from the compound's ability to cross the placental barrier and induce mutations in embryo cells, as demonstrated in animal studies. [] Prenatal exposure to this compound in mice has been linked to the development of lymphoreticular neoplasia and malformations. []
Q2: What types of tumors are associated with 1,3-Di(4-sulfamoylphenyl)triazene exposure?
A: Research in mice has shown that prenatal exposure to 1,3-Di(4-sulfamoylphenyl)triazene is associated with an increased incidence of lymphoreticular neoplasias. [] Interestingly, this compound does not appear to induce lung tumors, a common outcome with many mutagenic carcinogens. [] This suggests a degree of specificity in its carcinogenic effects, warranting further investigation into its mechanism of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



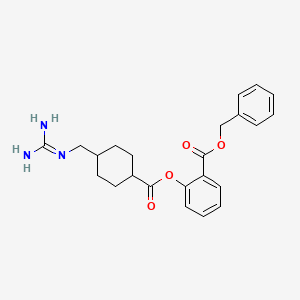
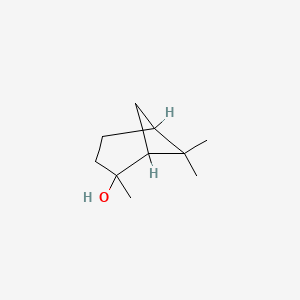
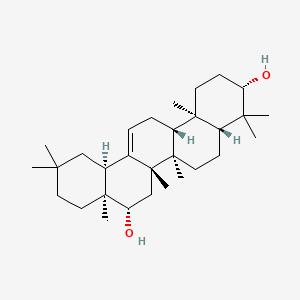

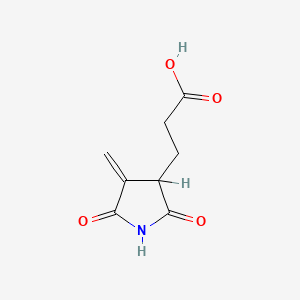
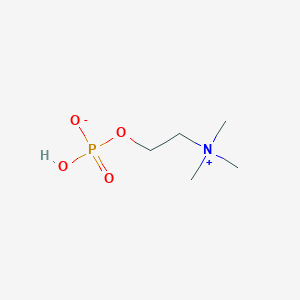

![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
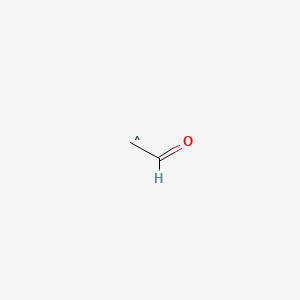
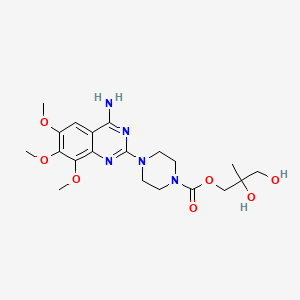
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)


